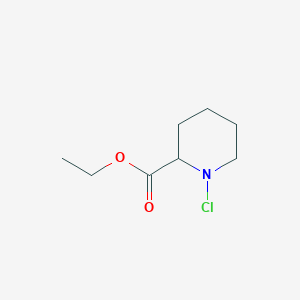

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester

Description

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester (C₈H₁₄ClNO₂) is a piperidine derivative featuring a chlorine atom at the 1-position of the piperidine ring and an ethyl ester group at the 2-carboxylic acid position. This compound is of interest due to its structural similarity to pharmacologically active piperidine derivatives, which are prevalent in medicinal chemistry .

Properties

CAS No. |

219718-34-0 |

|---|---|

Molecular Formula |

C8H14ClNO2 |

Molecular Weight |

191.65 g/mol |

IUPAC Name |

ethyl 1-chloropiperidine-2-carboxylate |

InChI |

InChI=1S/C8H14ClNO2/c1-2-12-8(11)7-5-3-4-6-10(7)9/h7H,2-6H2,1H3 |

InChI Key |

YCHFMJLNLHDARE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCN1Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Piperidinecarboxylic Acid, 1-chloro-, Ethyl Ester

Common Synthetic Strategies

Direct Alkylation of Ethyl Isonipecotate

One widely reported method involves the alkylation of ethyl isonipecotate with 2-bromoethanol or 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a suitable solvent like toluene. This reaction introduces the 2-chloroethyl substituent at the nitrogen atom of the piperidine ring.

- Example Procedure : Ethyl isonipecotate (400 g), potassium carbonate (448 g), and 2-bromoethanol (256 mL) are refluxed in toluene (4000 mL) for approximately 160 minutes. After cooling, aqueous workup and solvent extraction are performed to isolate the intermediate.

Chlorination with Thionyl Chloride

Following the alkylation, the hydroxyl group introduced by 2-bromoethanol is converted to a chlorine substituent using thionyl chloride. This step is typically carried out by adding thionyl chloride to the reaction mixture at elevated temperatures (around 50–60 °C) under stirring.

- Example Procedure : The organic phase containing the hydroxyethyl intermediate is treated with thionyl chloride (approximately 193 mL) at 50 °C for 1 hour. The reaction mixture is then cooled, and the product is isolated by filtration after addition of ethyl acetate and seeding.

This two-step process yields ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate with reported yields up to 80%, significantly improving over earlier methods.

Alternative Methods and Improvements

Avoidance of Dimer Impurities

Earlier methods, such as those described in WO 2005/104745, suffered from low yields (~38%) due to the formation of dimeric impurities like diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which complicated purification and reduced overall efficiency.

The improved process described in recent patents eliminates this dimer formation by carefully controlling reaction conditions and reagent stoichiometry, thus avoiding extensive chromatographic purification and exposure to toxic intermediates.

Reductive Amination Approach

Another approach involves the reductive amination of ethyl isonipecotate with 2-chloroacetaldehyde or related halogenated aldehydes in methanol with a weak acid and a reducing agent. This method provides a fast, high-yielding, and industrially convenient route to the target compound with excellent purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Ethyl isonipecotate, 2-bromoethanol, K2CO3, toluene | Reflux (~110 °C) | 160 minutes | - | Formation of hydroxyethyl intermediate |

| Chlorination | Thionyl chloride | 50–60 °C | 60–90 minutes | - | Conversion of hydroxyl to chloro group |

| Workup and Isolation | Ethyl acetate, filtration, drying | Ambient to 45 °C | - | 80 | High purity product obtained |

| Reductive Amination (alt) | Ethyl isonipecotate, 2-chloroacetaldehyde, methanol, weak acid, reducing agent | Ambient to mild heat | Variable | High | Avoids dimer formation, suitable for scale-up |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy : Key markers include AB quartets for 1-substituted piperidine derivatives with coupling constants around 8–10 Hz, and characteristic chemical shifts for ethyl ester protons (δ 3.5–4.5 ppm) confirming ester integrity.

Mass Spectrometry (MS) : Molecular ion peaks at m/z 220 (M+H)+ confirm molecular weight consistent with ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate.

Chromatography : High-performance liquid chromatography (HPLC) is used to assess purity and separate minor impurities, especially to monitor dimer formation in less optimized syntheses.

Summary of Key Research Discoveries

The two-step alkylation followed by chlorination method offers a robust pathway to synthesize the compound with yields up to 80%, a significant improvement over earlier methods with yields below 40%.

Controlling reaction parameters and reagent ratios is critical to suppress dimer impurity formation, which historically limited yield and complicated purification.

The reductive amination method provides an alternative route with high purity and potential for industrial scalability, avoiding toxic intermediates and complex purification.

The compound’s reactivity is largely influenced by the chloroethyl substituent, enabling further functionalization for pharmaceutical applications.

Chemical Reactions Analysis

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-Piperidinecarboxylic acid.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester, also known as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is a chemical compound with the molecular formula . It features a piperidine ring substituted with a carboxylic acid ethyl ester and a chloroethyl group. The compound is recognized for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including bronchodilators and other therapeutic agents.

Reactivity

The reactivity of this compound can be attributed to its functional groups. Key reactions include those vital for modifying the compound for further applications in pharmaceutical synthesis.

Applications in Medicinal Chemistry

This compound has significant applications in medicinal chemistry:

- Pharmaceutical Intermediate It serves as an important intermediate in synthesizing drugs. It has been studied for its role as an intermediate in the synthesis of Umeclidinium Bromide, a medication used in treating chronic obstructive pulmonary disease (COPD).

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-Chloro-1-piperidinecarboxylate | Chlorine at position 4 | Different positioning of chlorine atom |

| Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate | Bromine instead of chlorine | Potentially different biological activity |

| Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate | Longer carbon chain with chlorine | Variability in pharmacological properties |

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

Physicochemical and Pharmacological Properties

- Lipophilicity: The 1-chloro derivative is less lipophilic than 1-butyl analogs (logP ~1.5 vs. ~3.0) but more lipophilic than amino-substituted derivatives (logP ~0.5) .

- Bioactivity :

Biological Activity

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester, also known as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is a compound with significant implications in medicinal chemistry. This article explores its biological activities, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylic acid ethyl ester and a chloroethyl group. Its molecular formula is C₉H₁₄ClN₁O₂. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis.

Biological Activity

This compound has been investigated for various biological activities:

- Role in Drug Synthesis : It serves as an intermediate in the synthesis of Umeclidinium Bromide, a medication used for treating chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : Compounds structurally related to this ester have shown varying degrees of activity against different biological targets, including antimicrobial properties .

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is required to elucidate these findings .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with ethyl-isonipecotate and chloroacetaldehyde.

- Reactions : A two-step process has been developed to improve yields, involving reductive amination followed by purification techniques .

- Yield and Purity : Recent advancements have reported yields of up to 90% with high purity levels through optimized reaction conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-Chloro-1-piperidinecarboxylate | Chlorine at position 4 | Different positioning of chlorine atom |

| Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate | Bromine instead of chlorine | Potentially different biological activity |

| Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate | Longer carbon chain with chlorine | Variability in pharmacological properties |

This table illustrates how variations in halogen substitution and chain length can significantly impact biological activities and synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Properties : Research indicated that derivatives of piperidine carboxylic acids exhibit substantial antimicrobial activity against various pathogens. The chloroethyl substitution may enhance this effect .

- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction .

- Pharmacokinetic Studies : Recent pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics when administered orally, indicating potential for therapeutic use .

Q & A

Basic: What are the key considerations for synthesizing 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester via esterification?

Answer:

The synthesis typically involves esterification of the parent carboxylic acid with ethyl chloroformate or ethanol under acid catalysis. Critical steps include:

- Decarboxylation control : Hydrolysis and decarboxylation of intermediates (e.g., diesters) may occur, requiring precise stoichiometric ratios to avoid transesterification byproducts .

- Reagent selection : Use of ethyl propiolate in excess (sevenfold molar ratio) to drive esterification while minimizing side reactions .

- Phase optimization : A two-phase solvent system (e.g., ethyl acetate-water) improves reaction efficiency and reduces time, as demonstrated in RuO₄-mediated oxidations of cyclic amino acids .

Basic: How can NMR spectroscopy confirm the structural integrity of 2-piperidinecarboxylic acid derivatives?

Answer:

Key NMR markers include:

- AB quartets : For 1-substituted derivatives, observe coupling constants (e.g., 8–10 Hz for AB quartets in THI analogs) to confirm substitution patterns .

- Chemical shift consistency : Compare proton shifts (e.g., δ 3.5–4.5 ppm for ester-linked ethyl groups) with literature data for similar piperidinecarboxylates .

- Integration ratios : Validate substituent stoichiometry (e.g., ethyl ester protons vs. piperidine ring protons) .

Intermediate: What safety protocols are critical for handling 1-chloro derivatives of piperidinecarboxylic esters?

Answer:

- Personal protective equipment (PPE) : Use NIOSH/CEN-approved respirators and full-body suits to prevent inhalation/skin contact, as these compounds may exhibit acute oral toxicity (H302) and respiratory irritation (H335) .

- Ventilation : Work in fume hoods to avoid exposure to potential carcinogens (IARC/OSHA-listed components at ≥0.1% concentrations) .

- Waste management : Avoid drainage disposal; use neutralization protocols for acidic byproducts .

Advanced: How can reaction mechanisms for piperidinecarboxylate ester formation be validated experimentally?

Answer:

- Isotopic labeling : Use ¹³C-labeled ethyl groups to track esterification efficiency via LC-MS or NMR .

- Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps (e.g., hydrolysis vs. decarboxylation) .

- Intermediate trapping : Isolate and characterize transient species (e.g., lactams or diesters) via flash chromatography or crystallography .

Advanced: How to resolve contradictions in spectral data for structurally similar piperidinecarboxylate esters?

Answer:

- Multi-technique correlation : Cross-validate NMR findings with IR (C=O stretching ~1700 cm⁻¹) and HRMS (e.g., [M+H]+ = 208.12 for C₉H₁₈ClNO₂) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., dipole moments, electron cloud distribution) to distinguish regioisomers .

- X-ray crystallography : Resolve ambiguous substitution patterns via single-crystal analysis .

Advanced: What strategies optimize oxidative functionalization of 2-piperidinecarboxylic acid derivatives?

Answer:

- Catalyst selection : RuO₄ in ethyl acetate/water achieves >80% yield in α-aminodicarboxylic acid synthesis with minimal racemization .

- Solvent tuning : Polar aprotic solvents (e.g., THF) enhance reactivity in chloride substitution reactions .

- Temperature control : Maintain ≤70°C during reflux to prevent decomposition of labile chloroester groups .

Advanced: How to address low yields in purification of 2-piperidinecarboxylic acid esters?

Answer:

- Chromatographic optimization : Use gradient elution (5–40% ethyl acetate/hexanes) to separate esters from polar byproducts .

- Acid-base partitioning : Extract crude products into ethyl acetate after acidification (pH = 2 with HCl) to remove unreacted amines .

- Crystallization screening : Test solvent pairs (e.g., DCM/methanol) for high-purity crystal formation .

Advanced: What computational methods predict reactivity trends in 1-chloro-piperidinecarboxylate esters?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model atomic charges (e.g., negative charge at C near O/Cl) and predict electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethyl acetate’s role in stabilizing transition states) .

- Hammett correlations : Relate substituent σ values to reaction rates for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.